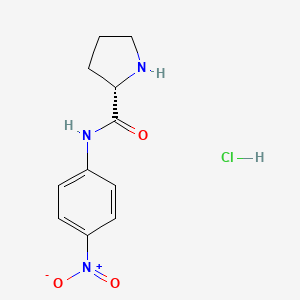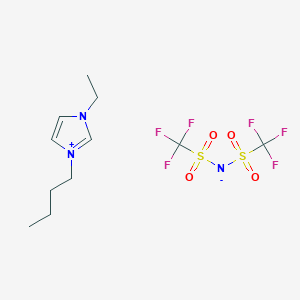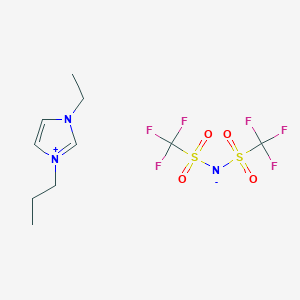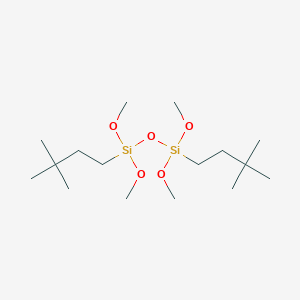
1,3-Bis-(3,3-dimethylbutyl)tetramethoxydisiloxane; 96%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis-(3,3-dimethylbutyl)tetramethoxydisiloxane (96%) is a type of organosilicon compound with a variety of industrial and scientific applications. It has been used in the synthesis of polymers, as an additive in lubricants, and as a surfactant for cleaning and degreasing. In recent years, it has also been studied for its potential use in biomedical and pharmaceutical applications.
Aplicaciones Científicas De Investigación
1,3-Bis-(3,3-dimethylbutyl)tetramethoxydisiloxane (96%) has been studied for its potential use in biomedical and pharmaceutical applications. It has been shown to have antimicrobial properties, and has been used in the synthesis of polymers-based drug delivery systems. In addition, it has been used in the synthesis of polymeric nanoparticles for the delivery of drugs and other therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1,3-bis-(3,3-dimethylbutyl)tetramethoxydisiloxane (96%) is not fully understood. However, it is believed to act as a surfactant, reducing the surface tension of water and other solvents, which allows it to penetrate cell membranes and interact with proteins and other molecules within the cell. In addition, it is believed to interact with the cell membrane, altering its permeability and allowing for the uptake of drugs and other therapeutic agents.
Biochemical and Physiological Effects
1,3-Bis-(3,3-dimethylbutyl)tetramethoxydisiloxane (96%) has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of bacteria, fungi, and viruses, as well as reduce inflammation. In addition, it has been shown to reduce the production of reactive oxygen species, which can cause oxidative stress and damage to cells. Finally, it has been shown to interact with proteins and other molecules within the cell, which can lead to changes in cell signaling pathways and the expression of genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-Bis-(3,3-dimethylbutyl)tetramethoxydisiloxane (96%) has a number of advantages and limitations when used in laboratory experiments. One of the advantages is that it is a relatively non-toxic compound, making it safe to use in laboratory settings. In addition, it is relatively inexpensive and easy to obtain, making it an attractive option for laboratory experiments. However, it is important to note that 1,3-bis-(3,3-dimethylbutyl)tetramethoxydisiloxane (96%) has a limited solubility in water and other solvents, which can make it difficult to use in some experiments.
Direcciones Futuras
The potential applications of 1,3-bis-(3,3-dimethylbutyl)tetramethoxydisiloxane (96%) are still being explored. One potential future direction is the development of new drug delivery systems and nanomaterials based on this compound. In addition, further research into the biochemical and physiological effects of 1,3-bis-(3,3-dimethylbutyl)tetramethoxydisiloxane (96%) could lead to new therapeutic applications. Finally, further research into the mechanism of action of 1,3-bis-(3,3-dimethylbutyl)tetramethoxydisiloxane (96%) could lead to a better understanding of its potential uses and applications.
Métodos De Síntesis
1,3-Bis-(3,3-dimethylbutyl)tetramethoxydisiloxane (96%) is synthesized via a two-step process. The first step involves the reaction of 3,3-dimethylbutyl alcohol with trimethylchlorosilane in the presence of a base, such as potassium hydroxide. The second step involves the reaction of the resulting silanol with dimethylchlorosilane in the presence of a base, such as potassium hydroxide. This two-step process yields 1,3-bis-(3,3-dimethylbutyl)tetramethoxydisiloxane (96%).
Propiedades
IUPAC Name |
3,3-dimethylbutyl-[3,3-dimethylbutyl(dimethoxy)silyl]oxy-dimethoxysilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H38O5Si2/c1-15(2,3)11-13-22(17-7,18-8)21-23(19-9,20-10)14-12-16(4,5)6/h11-14H2,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDQCMLFYROWJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC[Si](OC)(OC)O[Si](CCC(C)(C)C)(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H38O5Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310558.png)
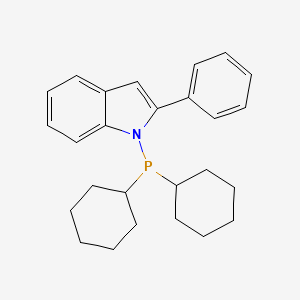

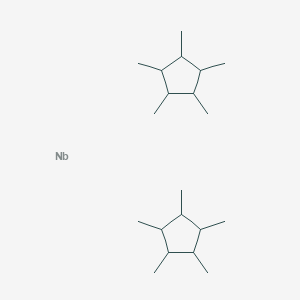
![1-{(2R)-1-[(11bR)-Octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea, 97%](/img/structure/B6310597.png)
![Perallyloxycucurbit[6]uril (AOCB[6]) potassium sulfate, 94% mod](/img/structure/B6310600.png)
![1-{(2S)-1-[(11bS)-2,6-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea, 97%](/img/structure/B6310602.png)



